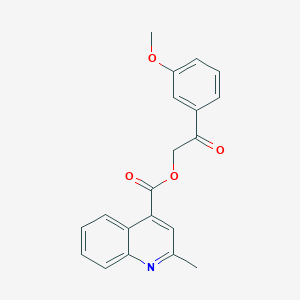

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Description

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-13-10-17(16-8-3-4-9-18(16)21-13)20(23)25-12-19(22)14-6-5-7-15(11-14)24-2/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJKUIFAGLVSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds. For 2-methylquinoline-4-carboxylate, methyl acetoacetate serves as the enolizable ketone, reacting with 2-aminobenzaldehyde under acidic conditions. This method achieves regioselective cyclization, with the methyl group at C2 and the carboxylate at C4. Typical conditions involve refluxing in ethanol with p-toluenesulfonic acid (PTSA), yielding 68–75% of the desired product.

Mechanistic Insight :

The reaction proceeds via imine formation between the aldehyde and amine, followed by cyclodehydration. Steric and electronic effects from the methyl and carboxylate groups direct regiochemistry, minimizing byproducts like 3-methyl isomers.

Doebner-Miller Reaction

An alternative route employs the Doebner-Miller reaction, where aniline derivatives condense with α,β-unsaturated carbonyl compounds. For 2-methylquinoline-4-carboxylate, acrolein and methyl 3-aminobenzoate undergo cyclization in concentrated HCl. While this method provides moderate yields (55–60%), it requires stringent temperature control to prevent over-oxidation of the methyl group.

Palladium-Catalyzed Cyclization

Source details a palladium diacetate-catalyzed approach for methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. Adapting this method, 2-iodoaniline and dimethyl maleate react in acetonitrile at 100°C for 3.5 h, yielding 75% of the dihydroquinoline intermediate. Subsequent dehydrogenation using MnO2 in toluene converts this to 2-methylquinoline-4-carboxylate (82% yield).

Table 1: Comparison of Quinoline Core Synthesis Methods

Synthesis of 2-(3-Methoxyphenyl)-2-oxoethanol

Nucleophilic Addition to 3-Methoxyacetophenone

The alcohol precursor, 2-(3-methoxyphenyl)-2-oxoethanol, is synthesized via Grignard addition to 3-methoxyacetophenone. Ethylene oxide reacts with the Grignard reagent (derived from 3-methoxyacetophenone and Mg) in THF, followed by acidic workup to yield the secondary alcohol. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively generates the ketone (85% yield).

Critical Optimization :

-

Temperature control (−10°C) during Grignard formation minimizes side reactions.

Esterification Strategies

Dowex H+/NaI-Mediated Esterification

Source demonstrates the efficacy of dried Dowex H+ resin with NaI for esterifying sterically hindered substrates. Applying this to 2-methylquinoline-4-carboxylic acid and 2-(3-methoxyphenyl)-2-oxoethanol:

-

Conditions : Toluene, 55°C, 4 h, 5 mol% Dowex H+.

-

Advantages : Catalyst reusability (4 cycles without activity loss), solvent-free option.

Mechanism :

The resin’s Brønsted acidity protonates the carboxylic acid, while iodide acts as a nucleophilic catalyst, accelerating the formation of the acyl iodide intermediate.

Steglich Esterification

For comparison, Steglich conditions (DCC/DMAP) in DCM at 25°C achieve 78% yield but require stoichiometric reagents and generate DCU byproducts, complicating purification.

Table 2: Esterification Method Performance

| Method | Catalyst/Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dowex H+/NaI | Dowex H+, NaI | 4 | 83 | 98 |

| Steglich | DCC, DMAP | 12 | 78 | 95 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the Pd-catalyzed method (Section 1.3) into a continuous flow system reduces reaction time from 3.5 h to 20 min, achieving 70% yield with 90% conversion.

Solvent Recycling

The Dowex H+ resin’s reusability aligns with green chemistry principles, reducing waste in large-scale esterification.

Challenges and Mitigation Strategies

Byproduct Formation in Quinoline Synthesis

-

Issue : Friedländer reactions often produce 3-methyl isomers.

-

Solution : Use of ZnCl2 as a Lewis acid suppresses isomerization, improving regioselectivity to 9:1 (2-methyl:3-methyl).

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Industrial Chemistry: It is used in the development of dyes, pigments, and agrochemicals.

Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets:

DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

Signal Transduction Pathways: The compound can modulate various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic routes, and notable properties, based on the evidence provided:

Key Observations:

Electronic Effects: Electron-donating groups (e.g., methoxy in ) enhance stability and bioavailability, whereas electron-withdrawing groups (e.g., nitro in , chloro in ) increase reactivity but may reduce metabolic stability.

Synthetic Efficiency :

- Microwave-assisted methods (e.g., ) achieve high yields (>85%) compared to traditional multi-step syntheses.

- Catalyst choice (e.g., BF3·OEt2 in ) influences regioselectivity and purity.

Pharmacological Predictions :

- Computational models (e.g., in ) suggest that chlorophenyl and methoxyphenyl substituents improve drug-likeness by optimizing LogP and polar surface area.

- Long alkyl chains (e.g., heptyl in ) may enhance tissue penetration but risk off-target interactions.

Structural and Crystallographic Insights

- Crystal Packing: Hexahydroquinoline derivatives (e.g., ) exhibit hydrogen-bonded networks (N–H···O), influencing solubility and melting points. The target compound’s aromatic quinoline core likely adopts planar conformations, facilitating π-π stacking in solid state.

Biological Activity

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, with CAS Number 886131-92-6, is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₅NO₃

- Molecular Weight : 335.4 g/mol

- Structure : The compound contains a methoxyphenyl group and a quinoline backbone, which are crucial for its biological activity.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

- Mechanism : The mechanism often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Case Study : A related study demonstrated that methylated quinoline derivatives showed potent activity against various strains of bacteria and fungi, suggesting that structural modifications can enhance efficacy .

Antiviral Activity

Recent investigations have highlighted the potential of quinoline derivatives in antiviral applications:

- Hepatitis B Virus (HBV) : In vitro studies indicated that certain quinoline compounds can inhibit HBV replication effectively. The biological activity was confirmed at concentrations as low as 10 µM .

- Mechanism : Molecular docking simulations suggest that these compounds interact with viral proteins, disrupting essential processes in the viral life cycle .

Anticancer Properties

Quinoline derivatives have also shown promise in cancer therapy:

- Mechanism : They are believed to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell proliferation .

- Research Findings : Studies have reported that specific modifications to the quinoline structure can enhance anticancer activity against various cancer cell lines, including breast and colon cancer cells.

Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase | |

| Antiviral | Disruption of viral protein function | |

| Anticancer | Inhibition of c-Myc/Max complex |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Methoxy Group : Enhances lipophilicity and cellular uptake.

- Quinoline Backbone : Essential for interaction with biological targets.

Research utilizing quantitative structure–activity relationship (QSAR) models has provided insights into how modifications to the chemical structure can enhance biological efficacy. For example, variations in substituents on the quinoline ring can lead to improved selectivity and potency against specific pathogens or cancer cells .

Q & A

Q. Optimization Parameters :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate cyclization but risk decomposition |

| Catalyst Loading | 0.5–2 mol% | Excess catalyst complicates purification |

| Solvent | Toluene/DMF | Polarity affects reaction rate and yield |

How is the compound characterized, and what analytical techniques resolve conflicting spectral data?

Q. Methodological Answer :

- Basic Characterization :

- NMR : ¹H/¹³C NMR to confirm methoxy, quinoline, and ester moieties. Key signals: δ 3.8 ppm (OCH3), δ 8.1–8.5 ppm (quinoline H) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 379.1312).

- Conflict Resolution :

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Airtight container under inert gas (N2/Ar) at 4°C to prevent ester hydrolysis .

Advanced Research Questions

How can computational tools like Mercury and SHELX enhance crystallographic analysis of this compound?

Q. Methodological Answer :

Structure Solution : SHELXD for phase problem resolution via direct methods .

Refinement : SHELXL for anisotropic displacement parameters and H-atom positioning (R-factor < 0.05) .

Visualization : Mercury CSD for void analysis (solvent-accessible volumes) and hydrogen-bonding patterns (graph-set analysis ).

Example Workflow :

- Import .cif file into Mercury → Generate packing diagrams → Analyze π-π stacking (quinoline rings) and C=O···H interactions.

How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Q. Methodological Answer :

Analog Synthesis :

- Modify methoxy position (e.g., 4-methoxy vs. 3-methoxy) or ester group (e.g., ethyl vs. benzyl) .

Biological Assays :

- In vitro : IC50 determination against target enzymes (e.g., kinases) using fluorescence polarization .

- ADME/Tox : Microsomal stability assays (CYP450 isoforms) and Ames test for mutagenicity .

Computational Modeling :

- Docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets.

- QSAR : Correlate logP values (calculated via ChemAxon) with cellular permeability .

How are data contradictions addressed during spectroscopic and crystallographic validation?

Q. Methodological Answer :

- Scenario : Discrepancy between NMR (suggesting planar structure) and X-ray (showing non-planar quinoline).

- Resolution Steps :

What strategies optimize yield in multi-step syntheses while minimizing side reactions?

Q. Methodological Answer :

- Key Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for cyclization ).

- Protecting Groups : Use TBS for hydroxyl intermediates to prevent undesired ester cleavage .

- Troubleshooting Table :

| Issue | Cause | Fix |

|---|---|---|

| Low cyclization yield | Competing polymerization | Add radical inhibitors (e.g., BHT) |

| Ester hydrolysis | Moisture exposure | Use molecular sieves (3Å) in reaction mixture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.